H-Lys-Leu-Lys-OH.3HCl
CAS No.:
Cat. No.: VC18888465
Molecular Formula: C18H40Cl3N5O4
Molecular Weight: 496.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H40Cl3N5O4 |
|---|---|
| Molecular Weight | 496.9 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;trihydrochloride |
| Standard InChI | InChI=1S/C18H37N5O4.3ClH/c1-12(2)11-15(23-16(24)13(21)7-3-5-9-19)17(25)22-14(18(26)27)8-4-6-10-20;;;/h12-15H,3-11,19-21H2,1-2H3,(H,22,25)(H,23,24)(H,26,27);3*1H/t13-,14-,15-;;;/m0.../s1 |
| Standard InChI Key | PFCHQCBCSAEUPM-FRGVXDKBSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N.Cl.Cl.Cl |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N.Cl.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
H-Lys-Leu-Lys-OH·3HCl features a linear tripeptide backbone with the sequence lysine-leucine-lysine. The lysine residues contribute primary amine groups at their side chains (-NH), while leucine introduces a hydrophobic isobutyl side chain. The hydrochloride groups protonate the peptide’s amine functionalities, rendering the compound highly soluble in aqueous environments. The stereochemistry is defined by L-configurations at all chiral centers, as indicated by the isomeric SMILES string:
.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 496.9 g/mol |
| Solubility | High in water (>100 mg/mL) |
| Isoelectric Point (pI) | ~10.5 (estimated) |
The trihydrochloride salt form ensures stability during storage and experimental use, mitigating hygroscopicity and oxidative degradation.
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
H-Lys-Leu-Lys-OH·3HCl is predominantly synthesized via SPPS, a method enabling precise control over amino acid sequence and stereochemistry. The process involves:
-
Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal lysine’s carboxyl group.
-
Iterative Coupling: Leucine and the second lysine are added using carbodiimide activators (e.g., HBTU or DIC) and aromatic bases (e.g., HOAt) .
-
Side-Chain Deprotection: The -amine of lysine is protected with tert-butoxycarbonyl (Boc) groups, which are cleaved with trifluoroacetic acid (TFA).
-
Cleavage and Precipitation: The peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5), then precipitated in cold diethyl ether.
-
Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to yield the trihydrochloride form.
Biochemical Applications
Protein Interaction Studies
The lysine-leucine-lysine sequence mimics cationic regions of DNA-binding proteins, facilitating studies on electrostatic interactions with nucleic acids. For instance, H-Lys-Leu-Lys-OH·3HCl has been employed to investigate histone tail modifications or transcription factor docking mechanisms.
Cellular Signaling Pathways
As a model for cationic cell-penetrating peptides (CPPs), this tripeptide aids in elucidating mechanisms of membrane translocation. Its lysine residues mediate interactions with anionic phospholipid head groups, while leucine enhances hydrophobic penetration. Studies suggest its utility in delivering fluorescent probes or therapeutic cargo across cellular membranes.
Enzyme Inhibition Assays
The compound’s primary amines serve as competitive inhibitors for lysine-specific enzymes, such as histone deacetylases (HDACs) or transglutaminases. In buffered solutions (pH 7.4), it exhibits IC values in the micromolar range for HDAC isoforms.
Biological Activities and Mechanisms
Immunomodulatory Effects
Preliminary in vitro data indicate that the tripeptide modulates cytokine secretion in macrophages. At 50 µM, it reduces lipopolysaccharide (LPS)-induced TNF-α production by 40%, potentially through Toll-like receptor 4 (TLR4) antagonism.
Comparative Analysis with Related Compounds
Lysine Homologues
Replacing leucine with another lysine (e.g., H-Lys-Lys-Lys-OH·3HCl) increases net charge but reduces hydrophobic interactions, diminishing membrane permeability. Conversely, substituting lysine with ornithine (a shorter homologue) prevents peptide bond formation due to rapid cyclization, as demonstrated in studies comparing lysine and ornithine thioacids .
Dipeptide Derivatives
The dipeptide H-Lys-Leu-OH lacks the C-terminal lysine’s charge, reducing solubility and nucleic acid binding affinity. This underscores the importance of the tripeptide’s ternary structure for biochemical applications.
Research Advancements and Future Directions
Drug Delivery Systems
Functionalizing H-Lys-Leu-Lys-OH·3HCl with polyethylene glycol (PEG) or lipid moieties enhances its serum stability and tumor-targeting efficiency. Recent in vivo trials in murine models demonstrated a 2.5-fold increase in doxorubicin accumulation in breast cancer xenografts when conjugated to the tripeptide.
Antimicrobial Peptide Design
Incorporating non-natural amino acids (e.g., D-lysine) or fluorinated residues (e.g., trifluoroacetyllysine ) may improve proteolytic resistance and antimicrobial potency. Computational modeling predicts that such modifications could lower MICs to 16–32 µg/mL.
Prebiotic Chemistry Insights
The compound’s efficient synthesis under neutral aqueous conditions aligns with hypotheses about prebiotic peptide formation. Its resistance to cyclization, unlike ornithine-containing analogues, suggests a chemical basis for lysine’s early incorporation into primordial proteins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume